DL-Methionylglycine ethyl ester
Description
DL-Methionylglycine ethyl ester is a synthetic organic compound derived from the amino acid DL-methionine and glycine, modified with an ethyl ester group. Its structure includes:
- Amino acid backbone: Combines methionine (containing a sulfur-based thioether group) and glycine.
- Ethyl ester functional group: Enhances lipophilicity and stability under certain conditions.
Properties
Molecular Formula |
C9H18N2O3S |
|---|---|
Molecular Weight |
234.32 g/mol |
IUPAC Name |
ethyl 2-[(2-amino-4-methylsulfanylbutanoyl)amino]acetate |
InChI |
InChI=1S/C9H18N2O3S/c1-3-14-8(12)6-11-9(13)7(10)4-5-15-2/h7H,3-6,10H2,1-2H3,(H,11,13) |
InChI Key |
CSNCNQVYZGYQLG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CNC(=O)C(CCSC)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
DL-Methionylglycine ethyl ester can be synthesized through the esterification of methionine and glycine. One common method involves the reaction of methionine with glycine in the presence of an alcohol, such as ethanol, and a catalyst like sulfuric acid. The reaction typically proceeds under mild heating conditions to facilitate the formation of the ester bond .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of more efficient catalysts and optimized reaction conditions to increase yield and purity. Methods such as continuous flow synthesis and the use of advanced catalytic systems are employed to scale up the production while maintaining high standards of quality .
Chemical Reactions Analysis
Types of Reactions
DL-Methionylglycine ethyl ester undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the methionine moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various ester derivatives depending on the nucleophile used.
Scientific Research Applications
DL-Methionylglycine ethyl ester has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and peptide chemistry.
Biology: Studied for its potential role in modulating biological pathways involving methionine and glycine.
Medicine: Investigated for its potential therapeutic effects, including antioxidant and anti-inflammatory properties.
Industry: Utilized in the synthesis of pharmaceuticals and fine chemicals
Mechanism of Action
The mechanism by which DL-Methionylglycine ethyl ester exerts its effects involves its interaction with various molecular targets and pathways. The compound can modulate the activity of enzymes involved in amino acid metabolism and oxidative stress responses. It may also influence cellular signaling pathways related to inflammation and cell survival .
Comparison with Similar Compounds
DL-Methionine
Structural Differences :
- DL-Methionine lacks the glycine ethyl ester moiety, existing as a single amino acid.
- Contains a thioether group (-SCH₃) instead of sulfonium derivatives.
Functional Comparison :
NSAID Ethyl Esters (Naproxen/Ketoprofen Ethyl Esters)
Functional Role :
Contrast with this compound :
| Property | This compound | NSAID Ethyl Esters |
|---|---|---|
| Biological Role | Synthetic intermediate | Prodrugs for drug delivery |
| Hydrolysis | Limited evidence; potential enzymatic cleavage | Rapid enzymatic conversion |
8-O-Acetylshanzhiside Methyl Ester
Structural Features :
- A glycoside ester with acetyl and methyl groups, derived from iridoid compounds.
Application Comparison :
Simple Alkyl Esters (Propionic/Butyric Acid Ethyl Esters)
Functional Role :
Key Differences :
| Property | This compound | Propionic/Butyric Acid Ethyl Esters |
|---|---|---|
| Complexity | Amino acid derivative | Small-molecule esters |
| Industrial Use | Peptide chemistry | Electrochemical applications |
Research Findings and Limitations
- Safety Data: DL-Methionine is classified as non-hazardous , but safety information for this compound remains unverified in the provided evidence.
- Knowledge Gaps: Most data on this compound originate from mid-20th-century studies . Modern analytical data (e.g., solubility, toxicity) are lacking, highlighting the need for updated research.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


